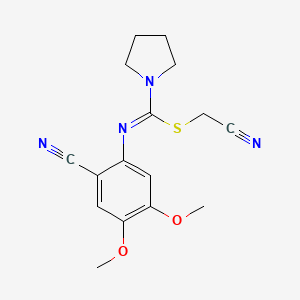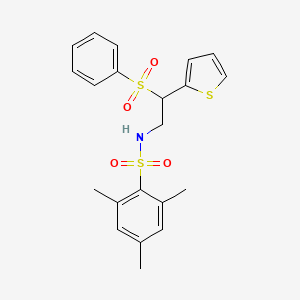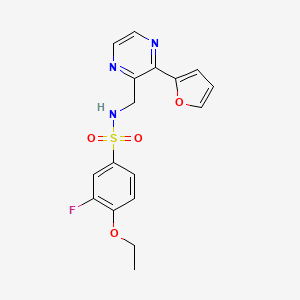
3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound with potential use in scientific research. This compound is also known as DPM-1001 and has been the subject of several studies due to its unique properties.
Mécanisme D'action
Target of Action
The primary target of this compound is the Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase is a crucial component of the DNA damage response (DDR) system in our cells, which detects and repairs various types of DNA damage .
Mode of Action
The compound acts as a potent and selective inhibitor of ATM kinase . By inhibiting ATM, it disrupts the DDR, leading to an accumulation of DNA damage in the cells . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have a high rate of DNA replication .
Biochemical Pathways
The inhibition of ATM kinase affects the DDR pathway. Under normal conditions, ATM kinase is activated in response to DNA damage and phosphorylates a number of downstream targets involved in cell cycle regulation, DNA repair, and apoptosis . By inhibiting ATM, this compound disrupts these processes, leading to an accumulation of DNA damage and potential cell death .
Pharmacokinetics
The compound has good preclinical pharmacokinetics and a low predicted clinical dose . It has good permeability and moderate aqueous solubility, which suggests it could be well absorbed in the body . .
Result of Action
The result of the compound’s action is the potentiation of the efficacy of DNA double-strand break-inducing agents, such as irinotecan and olaparib, in disease-relevant mouse models . This suggests that the compound could be used in combination with these agents to enhance their antitumor effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of DNA-damaging agents can enhance its effects by increasing the level of DNA damage in cells . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPM-1001 in lab experiments is its ability to selectively target cancer cells. However, one limitation is the lack of information regarding its toxicity and potential side effects.
Orientations Futures
There are several potential future directions for research involving DPM-1001. One area of interest is the development of more potent analogs of the compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DPM-1001. Finally, it may be possible to develop DPM-1001 as a therapeutic agent for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of DPM-1001 involves the reaction of 3-(dimethylamino)benzoyl chloride with pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol in the presence of a base. The resulting compound is then purified through column chromatography.
Applications De Recherche Scientifique
DPM-1001 has been studied for its potential use in cancer research. Specifically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(2)18-7-3-5-16(13-18)20(24)22-19(15-8-11-25-12-9-15)17-6-4-10-21-14-17/h3-7,10,13-15,19H,8-9,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAVRIHEDIKIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)
![1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2856557.png)



![N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2856563.png)
![N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2856564.png)

![7-(tert-butyl)-1-methyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2856569.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2856570.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2856572.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)